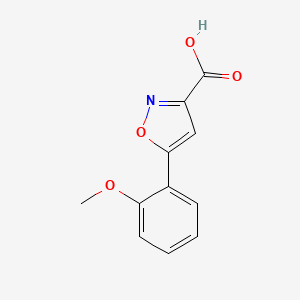

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

説明

The exact mass of the compound 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-9-5-3-2-4-7(9)10-6-8(11(13)14)12-16-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFIWFVAYAOMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424458 | |

| Record name | 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668971-16-2 | |

| Record name | 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitution pattern of the target molecule makes it a valuable building block for novel therapeutics.[1][2][3] This document details a primary synthesis route centered on a highly regioselective 1,3-dipolar cycloaddition reaction. It includes a full retrosynthetic analysis, step-by-step experimental protocols with mechanistic justifications, and a summary of expected analytical data. The guide is intended for an audience of professional researchers and scientists, providing the necessary detail to replicate and adapt the synthesis for various research and development applications.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This motif is a cornerstone in modern medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Its prevalence stems from its dual role as a versatile pharmacophore and a bioisosteric replacement for other functional groups, such as amides or esters. Isoxazole derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4][5]

Compounds bearing the 5-arylisoxazole-3-carboxylic acid core, such as the topic of this guide, are particularly valuable as intermediates.[6] The carboxylic acid moiety at the 3-position serves as a versatile chemical handle for further elaboration into amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The 2-methoxyphenyl substituent at the 5-position introduces specific steric and electronic properties that can modulate target binding and pharmacokinetic profiles. Therefore, a reliable and scalable synthesis of 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid is a critical enabling step for the development of novel chemical entities.

Retrosynthetic Analysis and Core Synthetic Strategy

The most powerful and convergent strategy for constructing the 3,5-disubstituted isoxazole ring system is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[7][8][9] This approach offers high regioselectivity and functional group tolerance.

Our retrosynthetic analysis of the target molecule, 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid, identifies this cycloaddition as the key bond-forming step. The isoxazole ring can be disconnected into two primary synthons: a nitrile oxide bearing the C3-carboxylic acid precursor and an alkyne providing the C5-aryl substituent.

-

Disconnection I (C3-C4 and O-C5 bonds): This bond cleavage reveals the two key starting materials.

The final carboxylic acid is obtained via the saponification of the ethyl ester intermediate formed during the cycloaddition.

Detailed Synthesis Pathway & Experimental Protocols

The forward synthesis is a three-step process commencing with the preparation of the nitrile oxide precursor, followed by the key cycloaddition reaction, and concluding with ester hydrolysis.

Sources

- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Ethyl-2-chlor-2-(hydroxyimin)acetat 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid CAS number lookup

An In-Depth Technical Guide to 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid. It moves beyond a simple data sheet to provide mechanistic insights and actionable experimental frameworks grounded in established chemical and biological principles.

Core Compound Identification and Physicochemical Profile

The subject of this guide is 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid, a heterocyclic compound featuring a core isoxazole ring. The isoxazole scaffold is a prominent pharmacophore in medicinal chemistry, recognized for its diverse biological activities stemming from its unique electronic and structural properties.[1][2][3] This specific derivative is distinguished by a 2-methoxyphenyl group at the 5-position and a carboxylic acid moiety at the 3-position, which are critical for its chemical reactivity and biological interactions.

Key Identifier:

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₄ | [4][5] |

| Molecular Weight | 219.19 g/mol | [4][] |

| Boiling Point | 414.7°C at 760 mmHg | [4][] |

| Density | 1.31 g/cm³ | [4][] |

| Appearance | Off-white crystalline solid (typical for related isomers) | [8] |

| InChI Key | UDFIWFVAYAOMRF-UHFFFAOYSA-N | [] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of heterocyclic chemistry. While multiple routes exist, a highly effective and common method involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. A plausible and robust synthetic route for 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid proceeds via the cyclocondensation of a β-ketoester with hydroxylamine.

Causality of Experimental Design: The chosen synthetic pathway leverages the classical Hantzsch-type synthesis logic for azoles. The β-ketoester (ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate) serves as an ideal precursor because it contains the requisite carbon backbone and electrophilic centers. The reaction with hydroxylamine hydrochloride proceeds via nucleophilic attack of the hydroxylamine nitrogen on the ketone carbonyl, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring. The final hydrolysis step is a standard procedure to convert the ester to the desired carboxylic acid, which is often crucial for biological activity or for further derivatization.

Proposed Synthetic Workflow Diagram

Caption: Proposed synthesis of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid.

Potential Applications in Drug Discovery & Development

The structural motifs within 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid suggest several promising avenues for therapeutic development. The isoxazole core is a known bioisostere for other functional groups and contributes to metabolic stability, while the carboxylic acid provides a key interaction point for enzyme active sites or receptors.

Xanthine Oxidase Inhibition

Mechanistic Insight: Derivatives of 5-phenylisoxazole-3-carboxylic acid have demonstrated potent inhibitory activity against xanthine oxidase (XO).[9] This enzyme is a key player in purine metabolism and its overactivity leads to hyperuricemia, a precursor to gout. The carboxylic acid moiety can form critical hydrogen bonds and ionic interactions with residues in the enzyme's active site, while the phenylisoxazole core provides a scaffold that fits within the binding pocket, blocking substrate access.

Immunomodulatory and Anti-inflammatory Activity

Mechanistic Insight: Isoxazole derivatives have been shown to possess significant immunosuppressive and anti-inflammatory properties.[1][10] One proposed mechanism involves the inhibition of pro-inflammatory signaling pathways. For instance, some isoxazoles can suppress the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a pivotal transcription factor that governs the expression of inflammatory cytokines like TNF-α.[1][10] Furthermore, they may induce apoptosis in activated immune cells by upregulating pro-apoptotic proteins such as caspases and the Fas receptor.[1][10] The carboxylic acid function can play a role in modulating the absorption, distribution, and target engagement of the molecule.

Proposed Immunomodulatory Signaling Pathway

Caption: Potential inhibition of the NF-κB pathway by the isoxazole compound.

Anticancer Potential

The isoxazole ring is a component of numerous compounds investigated for their anticancer properties.[11][12] These molecules can act as small molecule inhibitors of various cellular processes critical for cancer cell survival and proliferation, such as cell cycle progression and signal transduction.[11] The specific substitution pattern of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid makes it a candidate for screening against a panel of cancer cell lines to identify potential activity, for example, by interfering with tubulin assembly or specific kinase pathways.[11]

Exemplar Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

To provide a tangible research framework, this section details a protocol for assessing the compound's inhibitory effect on xanthine oxidase. This protocol is designed as a self-validating system with clear positive and negative controls.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid against bovine milk xanthine oxidase.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, a reaction that can be monitored by measuring the increase in absorbance at 295 nm. An inhibitor will slow the rate of this reaction.

Materials:

-

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid (Test Compound)

-

Allopurinol (Positive Control Inhibitor)

-

Xanthine (Substrate)

-

Bovine Milk Xanthine Oxidase (Enzyme)

-

Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)

-

DMSO (for dissolving compounds)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of the test compound and Allopurinol in DMSO.

-

Prepare a 1 mM stock solution of xanthine in the phosphate buffer (may require gentle heating and/or addition of a small amount of NaOH to dissolve).

-

Dilute the xanthine oxidase enzyme in ice-cold phosphate buffer to a working concentration (e.g., 0.1 units/mL; optimal concentration should be determined empirically).

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 10 µL of various dilutions of the test compound (e.g., serial dilutions from 1000 µM to 0.1 µM final concentration) to respective wells.

-

Positive Control Wells: Add 10 µL of various dilutions of Allopurinol.

-

Negative Control (No Inhibitor): Add 10 µL of DMSO.

-

Blank Wells: Add 10 µL of DMSO.

-

To all wells except the blank, add 170 µL of phosphate buffer and 10 µL of the xanthine working solution. To the blank wells, add 180 µL of buffer.

-

-

Initiation and Measurement:

-

Pre-incubate the plate at 25°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the xanthine oxidase working solution to all wells except the blank.

-

Immediately place the plate in the spectrophotometer and measure the absorbance at 295 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve (e.g., using sigmoidal curve-fit software like GraphPad Prism or Origin).

-

Conclusion and Future Directions

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid is a compound of significant interest for chemical and biological research. Its structural features, grounded in the well-documented versatility of the isoxazole pharmacophore, position it as a strong candidate for development as an inhibitor of key enzymes like xanthine oxidase or as a modulator of inflammatory signaling pathways. The presence of the carboxylic acid provides a handle for salt formation to improve solubility or for further chemical modification into esters or amides to explore structure-activity relationships (SAR). Future research should focus on validating its proposed biological activities through robust in vitro and in vivo models, exploring its SAR by synthesizing analogues, and investigating its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile.

References

-

5-(2-METHOXYPHENYL)ISOXAZOLE-3-CARBOXYLIC ACID | Chemsrc. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (2018). Molecules, 23(6), 1435. National Center for Biotechnology Information. [Link]

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry, 45(6), 2663-2670. PubMed. [Link]

-

Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

-

Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (2018). ResearchGate. [Link]

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). Molbank, 2024(1), M1762. MDPI. [Link]

-

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o388. National Center for Biotechnology Information. [Link]

-

3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid. (n.d.). AHH Chemical Co., Ltd. Retrieved January 18, 2026, from [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). Nanoscience & Nanotechnology-Asia, 14(1). [Link]

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). Scientific Reports, 12, 10729. National Center for Biotechnology Information. [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2023). ResearchGate. [Link]

Sources

- 1. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 3. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS#:668971-16-2 | 5-(2-METHOXYPHENYL)ISOXAZOLE-3-CARBOXYLIC ACID | Chemsrc [chemsrc.com]

- 5. You are being redirected... [hit2lead.com]

- 6. 5-(2-METHOXY-PHENYL)-ISOXAZOLE-3-CARBOXYLIC ACID | 668971-16-2 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. espublisher.com [espublisher.com]

- 12. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity and Therapeutic Potential of Isoxazole Carboxylic Acids

Introduction: The Isoxazole Carboxylic Acid Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the design of novel therapeutics.[4] When coupled with a carboxylic acid moiety, the resulting isoxazole carboxylic acid framework offers a compelling combination of features. The carboxylic acid group, a common pharmacophore in its own right, enhances solubility and provides a critical hydrogen-bonding anchor for target engagement, though it can also present challenges related to membrane permeability and metabolism.[5]

This guide provides a comprehensive exploration of the diverse biological activities of isoxazole carboxylic acids and their derivatives. We will delve into their primary therapeutic applications, dissect the underlying mechanisms of action, and present field-proven synthetic and biological evaluation protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical class in their own discovery programs.

Section 1: The Spectrum of Biological Activity

The modification of the isoxazole carboxylic acid core has yielded compounds with a remarkable breadth of pharmacological activities.[1][2] This versatility stems from the isoxazole ring's ability to act as a bioisosteric replacement for other functional groups and the tunable nature of its substituents, which can be tailored to achieve desired potency and selectivity against various biological targets.

Anticancer Activity

Isoxazole derivatives, including those bearing a carboxylic acid or related carboxamide function, have emerged as a significant class of anticancer agents.[6][7][8] Their efficacy spans multiple cancer types, including melanoma, colorectal, and hepatocellular carcinomas.[9]

Mechanisms of Action: The anticancer effects of these compounds are not monolithic; they operate through a variety of mechanisms, underscoring the scaffold's adaptability:

-

Induction of Apoptosis: Many isoxazole-containing molecules exert their cytotoxic effects by triggering programmed cell death in cancer cells.[6][8]

-

Enzyme Inhibition: They have been shown to inhibit critical enzymes involved in cancer progression, such as topoisomerase, histone deacetylases (HDACs), and aromatase.[6][8]

-

Heat Shock Protein 90 (HSP90) Inhibition: Certain 3,4,5-trisubstituted isoxazoles are potent inhibitors of HSP90, a chaperone protein essential for the stability of numerous oncogenic proteins.[10]

-

Tubulin Polymerization Disruption: Some derivatives interfere with microtubule dynamics, a validated strategy for arresting cell division and inducing apoptosis in proliferating tumor cells.[6][10]

Structure-Activity Relationship (SAR) Insights: SAR studies reveal that the nature and position of substituents on the phenyl and isoxazole rings are critical for anticancer potency. For instance, in a series of 5-methyl-3-phenylisoxazole-4-carboxamides, specific substitutions on the aniline moiety led to highly potent compounds against melanoma (B16F1) cells.[9]

| Compound ID | Substituent (on aniline moiety) | Target Cell Line | IC50 (µM) |

| 2a | 4-fluoro | Colo205 | 9.179[9] |

| 2a | 4-fluoro | HepG2 | 7.55[9] |

| 2e | 4-(trifluoromethyl) | B16F1 (Melanoma) | 0.079[9] |

| Doxorubicin | (Reference Drug) | B16F1 (Melanoma) | 0.056[9] |

| Table 1: In Vitro Cytotoxicity of select Isoxazole-Carboxamide derivatives against various cancer cell lines. |

Anti-inflammatory and Analgesic Properties

The isoxazole scaffold is a key component of well-known anti-inflammatory drugs, such as the COX-2 inhibitor Valdecoxib.[2][11] This activity is a hallmark of the isoxazole class, with many carboxylic acid and carboxamide derivatives demonstrating significant potential.

Mechanisms of Action:

-

COX-2 Inhibition: The structural features of the isoxazole ring are well-suited for selective binding to the cyclooxygenase-2 (COX-2) enzyme, reducing the synthesis of inflammatory prostaglandins.[2]

-

Cytokine Modulation: Certain derivatives can inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages.[12]

-

Leukotriene Synthesis Inhibition: 4,5-diarylisoxazol-3-carboxylic acids have been identified as inhibitors of leukotriene synthesis, targeting another key pathway in the inflammatory response.[12]

Some isoxazole carboxamides have also demonstrated moderate analgesic effects, which appear to be mediated through non-opioid receptor pathways, likely linked to their anti-inflammatory (e.g., COX inhibition) properties.[13][14]

Antimicrobial and Antitubercular Activity

Isoxazole-containing compounds have a long history as antimicrobial agents, forming the core of antibiotics like Cloxacillin and Sulfamethoxazole.[15] Research continues to uncover novel isoxazole carboxylic acid derivatives with potent activity against a wide range of pathogens.

-

Antibacterial and Antifungal Activity: Derivatives have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[16][17] The presence of electron-withdrawing groups, such as halogens, on the aromatic rings often enhances antimicrobial potency.[16]

-

Antitubercular Activity: The isoxazole ring is an exceptional pharmacophore for anti-tuberculosis (anti-TB) activity.[1] Isoxazole-carboxylic acid methyl ester-based quinoline derivatives have demonstrated potent inhibition of Mycobacterium tuberculosis (Mtb), including drug-resistant strains, with high selectivity and low cytotoxicity.[18]

Section 2: Synthesis and Experimental Protocols

The translation of a chemical scaffold into a therapeutic candidate requires robust synthetic routes and reliable biological evaluation methods. This section provides validated, step-by-step protocols relevant to the development of isoxazole carboxylic acids.

General Synthesis of 3-Substituted Isoxazole-4-Carboxylic Acids

The synthesis of the core isoxazole carboxylic acid scaffold is a critical first step. The following protocol is a reliable method for generating 3-substituted isoxazole-4-carboxylic acids, which can then be further derivatized (e.g., into carboxamides). This pathway is chosen for its straightforward, two-step process from a readily available oxime.

Rationale: This method proceeds through the formation of an ester intermediate, which is then hydrolyzed. This approach is often cleaner and provides better yields than attempting a direct condensation to the acid. Anhydrous zinc chloride serves as a mild Lewis acid catalyst for the condensation step.

Caption: General workflow for synthesizing isoxazole-4-carboxylic acids.

Protocol: Synthesis of 3-phenyl-isoxazole-4-carboxylic acid

-

Oxime Formation: a. Dissolve benzaldehyde (1 equivalent) in ethanol. b. Add an aqueous solution of hydroxylamine hydrochloride (4 equivalents) and sodium acetate (2 equivalents). c. Heat the mixture at 80-90°C for 30 minutes. d. Cool the reaction mixture. The solid benzaldehyde oxime will precipitate. e. Collect the solid by filtration and recrystallize from ethanol.

-

Condensation to Ester: a. In a round-bottom flask, mix the dried benzaldehyde oxime (1 equivalent), ethyl acetoacetate (2 equivalents), and a catalytic amount of anhydrous zinc chloride (0.1 equivalents). b. Heat the solvent-free mixture gradually for approximately 1 hour. Monitor reaction completion by Thin Layer Chromatography (TLC). c. The resulting product is the ethyl 3-phenylisoxazole-4-carboxylate.

-

Hydrolysis to Carboxylic Acid: a. Dissolve the crude ester from the previous step in a suitable solvent (e.g., ethanol). b. Add an aqueous solution of sodium hydroxide (NaOH) and reflux the mixture until the ester is fully consumed (monitor by TLC). c. Cool the mixture and acidify with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid. d. Collect the solid product by filtration, wash with cold water, and dry.[13]

Protocol: In Vitro Anticancer Activity (MTS Assay)

The MTS assay is a robust, colorimetric method for determining cell viability, making it a cornerstone for screening potential anticancer compounds.

Rationale: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenases of living cells reduce the MTS tetrazolium compound into a colored formazan product, which is quantifiable by spectrophotometry. A decrease in color formation indicates a reduction in cell viability due to cytotoxicity. This protocol is self-validating through the inclusion of untreated (negative) and positive controls.

Caption: Workflow for determining cytotoxicity using the MTS assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., B16F1 melanoma, HepG2 hepatocellular carcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of the isoxazole carboxylic acid derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test compounds.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank: Medium only (no cells).

-

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.

-

Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. c. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[9]

Protocol: In Vitro Antibacterial Activity (Broth Microdilution Method)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Rationale: This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. By testing a range of serial dilutions, a precise MIC value can be established, providing a quantitative measure of antibacterial potency. The inclusion of positive and negative growth controls is essential for validating the results.

Step-by-Step Protocol:

-

Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (in a broth-compatible solvent like DMSO) to the first well and perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls:

-

Positive Control: A well with a known antibiotic (e.g., Streptomycin).

-

Negative (Growth) Control: A well containing only broth and the bacterial inoculum.

-

Sterility Control: A well containing only sterile broth.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[16]

Section 3: Mechanistic Insights and Future Perspectives

The biological activity of isoxazole carboxylic acids is deeply rooted in their ability to mimic endogenous ligands and interact with enzyme active sites. The interplay between the aromatic isoxazole ring and the anionic carboxylate group allows for a combination of hydrophobic, pi-stacking, and strong hydrogen-bonding interactions.

Caption: Simplified intrinsic apoptosis pathway induced by isoxazole agents.

Future Perspectives: The future of isoxazole carboxylic acids in drug discovery is bright. Key areas of focus will likely include:

-

Multi-Targeted Agents: Designing single molecules that can modulate multiple targets (e.g., a compound with both anti-inflammatory and anticancer properties) to tackle complex diseases.

-

Targeted Delivery: Incorporating isoxazole derivatives into nanotechnology-based delivery systems, such as nano-emulgels, to improve permeability, reduce off-target toxicity, and enhance efficacy at the site of disease.[9]

-

Bioisosteric Replacement: Further exploration of isoxazole carboxylic acids as bioisosteres for other functional groups to optimize the pharmacokinetic and pharmacodynamic properties of existing drug candidates.[5]

The continued synthesis and screening of novel, diverse libraries of isoxazole carboxylic acids, guided by a deep understanding of their structure-activity relationships and mechanisms of action, will undoubtedly yield the next generation of innovative medicines.

References

- A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.

-

Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Drug Design, Development and Therapy. [Link]

-

Kumar, A., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]

-

Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2025). International Journal of Creative Research Thoughts (IJCRT). [Link]

-

Ciszek, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]

-

Zahra, N., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry. [Link]

-

Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

-

Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Scholars Research Library. [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2022). Zanco Journal of Medical Sciences. [Link]

-

Mączyński, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Archivum Immunologiae et Therapiae Experimentalis. [Link]

-

Mączyński, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. [Link]

-

The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). International Journal of Molecular Sciences. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

-

Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2025). ResearchGate. [Link]

-

Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Biointerface Research in Applied Chemistry. [Link]

-

Kumar, A., & Jaitak, V. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2023). International Journal of Molecular Sciences. [Link]

-

Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. (2019). ResearchGate. [Link]

-

Sharabu, S., et al. (2022). Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. Chemistry & Biodiversity. [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. espublisher.com [espublisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 11. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijcrt.org [ijcrt.org]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. researchgate.net [researchgate.net]

- 18. Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This distinction arises from its presence in a multitude of clinically approved drugs and biologically active compounds spanning a wide therapeutic spectrum.[1][2] Derivatives of isoxazole have demonstrated a remarkable range of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and neuroprotective effects.[1][3]

Within this versatile chemical class, the 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid core has emerged as a particularly promising framework for the development of novel therapeutic agents. The strategic placement of the 2-methoxyphenyl group at the 5-position and a carboxylic acid moiety at the 3-position provides a unique three-dimensional arrangement for molecular recognition by biological targets. The methoxy group can act as a hydrogen bond acceptor and influence the dihedral angle of the phenyl ring, while the carboxylic acid provides a key site for hydrogen bonding, salt bridge formation, or further derivatization to modulate pharmacokinetic and pharmacodynamic properties. This guide will provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of derivatives based on this core, offering valuable insights for researchers in the field of drug discovery.

Synthetic Strategies for 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid and Its Derivatives

The construction of the 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid scaffold can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. A prevalent and efficient approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a cornerstone of isoxazole synthesis.[4][5]

A reliable method for the synthesis of the core structure and its subsequent derivatization into amides is detailed below. This multi-step process begins with the formation of a chalcone, followed by cyclization to the isoxazole ring, and finally, amide coupling.

General Synthetic Workflow

Caption: General synthetic workflow for 5-(2-Methoxyphenyl)isoxazole-3-carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative 5-(2-Methoxyphenyl)isoxazole-3-carboxamide

This protocol outlines a common method for synthesizing an amide derivative, a frequent modification of the carboxylic acid group to enhance biological activity.

Step 1: Synthesis of the Chalcone Intermediate

The synthesis begins with a Claisen-Schmidt condensation of 2-methoxyacetophenone with an appropriate aldehyde to form the chalcone intermediate.

Step 2: Cyclization to the Isoxazole Ring

The chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base to form the 3,5-disubstituted isoxazole.[6]

-

Procedure: A mixture of the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is refluxed in the presence of 40% potassium hydroxide (5 mL) for 12 hours.[6] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled and poured into crushed ice, followed by extraction with diethyl ether.[6] The organic layer is dried and concentrated to yield the crude isoxazole, which can be purified by column chromatography.

Step 3: Formation of the Carboxylic Acid

While the direct synthesis of the 3-carboxylic acid from a suitable precursor is feasible, a common alternative involves the oxidative cleavage of a suitable group at the 3-position of the isoxazole ring. For the purpose of this guide, we will proceed with the derivatization of a pre-synthesized 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid.

Step 4: Amide Coupling

The carboxylic acid is activated and coupled with a desired amine to form the corresponding carboxamide derivative.

-

Procedure: To a solution of 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid (1 mmol) in dichloromethane (DCM, 10 mL) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 mmol) and 1-hydroxybenzotriazole (HOBt) (1.2 mmol). The mixture is stirred at room temperature for 30 minutes. The desired amine (1.1 mmol) is then added, and the reaction is stirred overnight. The reaction mixture is washed with 1N HCl and saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 5-(2-methoxyphenyl)isoxazole-3-carboxamide derivative.

Biological Importance and Therapeutic Targets

Derivatives of the 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid core have shown promise in a variety of therapeutic areas, primarily due to their ability to modulate the activity of key enzymes and receptors. The isoxazole scaffold itself is present in several marketed drugs, highlighting its clinical relevance.[1]

| Therapeutic Target | Biological Activity | Potential Therapeutic Application | Reference |

| Xanthine Oxidase | Inhibition | Gout, Hyperuricemia | [7] |

| Cyclooxygenase (COX) | Inhibition | Inflammation, Pain | [8] |

| Various Cancer Cell Lines | Cytotoxicity, Antiproliferative | Oncology | [2][9] |

Table 1: Potential Biological Targets and Therapeutic Applications

Xanthine Oxidase Inhibition

A significant area of investigation for isoxazole-3-carboxylic acid derivatives has been their potential as inhibitors of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Studies on related 5-phenylisoxazole-3-carboxylic acid derivatives have shown that these compounds can exhibit potent inhibitory activity against xanthine oxidase, with potencies in the micromolar to submicromolar range.[7]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of isoxazole derivatives are well-documented.[1] These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. The structural features of the 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid core are amenable to binding within the active site of COX enzymes.

Anticancer Activity

A growing body of evidence supports the potential of isoxazole derivatives as anticancer agents.[2][9] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation, and disruption of the cell cycle.[2] The cytotoxicity of these compounds is often evaluated using in vitro assays such as the MTT assay on a panel of cancer cell lines.[10][11][12]

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings and modifications to the carboxylic acid group.

Modifications of the Carboxylic Acid Group

The carboxylic acid at the 3-position is a key interaction point with many biological targets. However, its acidic nature can sometimes lead to poor pharmacokinetic properties. Derivatization of this group into esters or amides is a common strategy to improve cell permeability and metabolic stability.

-

Amide Formation: Conversion to N-substituted carboxamides introduces the possibility of additional hydrogen bond interactions and can be used to explore the steric and electronic requirements of the target's binding pocket. The choice of the amine component is crucial and can dramatically impact potency and selectivity.

Substituents on the Phenyl Rings

The substitution pattern on both the 2-methoxyphenyl ring at the 5-position and any additional aryl groups can have a profound effect on activity.

-

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents can influence the overall electron density of the molecule, affecting its binding affinity. For example, in the context of xanthine oxidase inhibition, the presence of a cyano group on a phenyl ring was found to be a preferred substitution pattern compared to a nitro group.[7]

Caption: Key areas for structure-activity relationship (SAR) exploration.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid derivatives, a variety of in vitro and in vivo assays are employed. Below are detailed protocols for two commonly used assays: the MTT assay for cytotoxicity and a xanthine oxidase inhibition assay.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

-

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

-

Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid.

-

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored spectrophotometrically by the increase in absorbance at 295 nm.

-

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding a solution of xanthine oxidase.

-

Absorbance Measurement: Immediately record the increase in absorbance at 295 nm over time using a spectrophotometer.

-

Data Analysis: The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined.

-

Conclusion and Future Perspectives

The 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid scaffold represents a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and its inherent biological activities make it a promising starting point for drug discovery programs targeting a range of diseases.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: Synthesis of a broader range of derivatives with diverse substituents on the aromatic rings and various bioisosteric replacements for the carboxylic acid group.

-

Target Identification and Validation: Elucidating the specific molecular targets of active compounds to understand their mechanism of action.

-

In Vivo Efficacy Studies: Advancing promising lead compounds into preclinical animal models to evaluate their efficacy and safety profiles.

-

Pharmacokinetic Optimization: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure they have suitable characteristics for clinical development.

By leveraging the principles of medicinal chemistry and a systematic approach to synthesis and biological evaluation, the full therapeutic potential of 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid derivatives can be unlocked.

References

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Retrieved January 18, 2026, from [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Peer-reviewed journal. Retrieved January 18, 2026, from [Link]

-

Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

- Preparation method of p-methoxyacetophenone. (n.d.). Google Patents.

-

Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI. Retrieved January 18, 2026, from [Link]

-

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides Are Valuable Antitubercular Candidates that Evade Innate Efflux Machinery. (2017). PubMed. Retrieved January 18, 2026, from [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. Retrieved January 18, 2026, from [Link]

-

Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed. Retrieved January 18, 2026, from [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved January 18, 2026, from [Link]

-

Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Anticancer and cytotoxicity activity assay was performed by MTT assay.... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Synthesis, characterization, and antioxidant activity of some new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Research Journal of Pharmacy and B.R. Retrieved January 18, 2026, from [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journals. Retrieved January 18, 2026, from [Link]

-

1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines. (n.d.). ChemRxiv. Retrieved January 18, 2026, from [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 18, 2026, from [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. Retrieved January 18, 2026, from [Link]

-

Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. Retrieved January 18, 2026, from [Link]

Sources

- 1. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. espublisher.com [espublisher.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchhub.com [researchhub.com]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT assay protocol | Abcam [abcam.com]

In Silico Modeling of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

<

Foreword: The Imperative of Predictive Science in Modern Drug Development

In the landscape of contemporary drug discovery, the reliance on empirical, trial-and-error methodologies is rapidly diminishing. The economic and temporal burdens of traditional drug development pipelines necessitate a paradigm shift towards predictive, computational approaches.[1][2] In silico modeling has emerged as an indispensable tool, offering a rational and resource-efficient pathway to identify and optimize promising therapeutic candidates.[1][3] This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid, a compound of significant interest due to the broad biological activities associated with the isoxazole scaffold.[4][5][6] We will delve into the core computational techniques that form the bedrock of modern drug design, from initial target identification to the prediction of pharmacokinetic and toxicity profiles. The methodologies outlined herein are not merely a sequence of steps but a self-validating system designed to ensure scientific rigor and reproducibility.

Introduction to 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid and the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[5] This structural motif is a privileged scaffold in medicinal chemistry, found in a variety of FDA-approved drugs and clinical candidates.[5] Its prevalence stems from its ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability.[7] The subject of this guide, 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid, combines this versatile heterocycle with a methoxy-substituted phenyl ring and a carboxylic acid group, features that suggest a high potential for biological activity.[4] The methoxy group can influence lipophilicity and metabolic stability, while the carboxylic acid provides a key hydrogen bonding and potential salt-forming moiety.

Foundational Steps: Ligand and Protein Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section details the critical preparatory steps for both the small molecule (ligand) and its potential protein targets.

Ligand Preparation

The initial three-dimensional structure of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid can be obtained from chemical databases such as PubChem or generated using molecular building software.

Protocol 1: Ligand Preparation Workflow

-

Structure Acquisition: Obtain the 2D structure of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid (e.g., from PubChem).

-

3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. Subsequently, perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial to ensure realistic bond lengths and angles.[8]

-

Charge Calculation: Assign partial atomic charges. This is critical for accurately modeling electrostatic interactions between the ligand and its target.

Target Identification and Protein Structure Preparation

Given the broad range of activities of isoxazole derivatives, a preliminary literature and database search is essential to identify potential protein targets.[9][10][11][12] For the purpose of this guide, let us hypothesize a potential target, for instance, a specific enzyme or receptor implicated in a disease pathway.

Protocol 2: Protein Preparation Workflow

-

Structure Retrieval: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[13][14][15][16][17] The PDB is the single global archive for experimentally determined 3D structures of biological macromolecules.[15]

-

Structure Cleaning and Preparation:

-

Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.

-

Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

-

Assign protonation states to ionizable residues at a physiological pH.

-

Repair any missing residues or loops in the protein structure using homology modeling or loop refinement tools.

-

Predicting Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[18][19][20] It allows for the estimation of binding affinity and the visualization of key interactions at the atomic level.[18][20]

Workflow for Molecular Docking

Caption: Workflow for a typical molecular docking experiment.

Protocol 3: Molecular Docking of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

-

Binding Site Definition: Define the binding pocket on the target protein. This can be based on the location of a known co-crystallized ligand or predicted using binding site detection algorithms.

-

Docking Simulation: Utilize a docking program (e.g., AutoDock Vina, GOLD, Glide) to sample different conformations and orientations of the ligand within the defined binding site.[19]

-

Scoring and Analysis: The docking program will generate a series of possible binding poses, each with an associated binding affinity score (typically in kcal/mol).[20] Analyze the top-scoring poses to identify key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Table 1: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.2 | Tyr59, Tyr119, Gln61 |

| Carbonic Anhydrase II | -9.1 | His94, His96, Thr199 |

Simulating Dynamics: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time.[8][21] MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the assessment of binding stability.[8][21][22]

Workflow for Molecular Dynamics Simulation

Caption: General workflow for a molecular dynamics simulation.

Protocol 4: MD Simulation of the Ligand-Protein Complex

-

System Setup: Place the docked ligand-protein complex in a simulation box filled with explicit water molecules. Add counter-ions to neutralize the system.[8]

-

Energy Minimization: Perform energy minimization on the entire system to remove any steric clashes.[23]

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature to ensure a stable system.[23]

-

Production Run: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the behavior of the ligand in the binding site.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand's binding pose, identify key persistent interactions, and calculate binding free energies.

Predicting Drug-likeness: ADMET Profiling

A crucial aspect of drug development is to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[3][24] Poor ADMET properties are a major cause of late-stage drug failures.[3][25] In silico ADMET prediction models can provide early warnings of potential liabilities.[1][2]

Workflow for In Silico ADMET Prediction

Caption: Overview of in silico ADMET property prediction.

Protocol 5: In Silico ADMET Prediction

-

Input: Use the 2D or 3D structure of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid as input for various ADMET prediction software or web servers (e.g., SwissADME, pkCSM).

-

Property Calculation: These tools employ a range of models, including quantitative structure-activity relationship (QSAR) models, to predict various ADMET parameters.

-

Analysis: Analyze the predicted properties to identify potential issues, such as poor absorption, rapid metabolism, or potential toxicity.

Table 2: Hypothetical In Silico ADMET Profile

| Property | Predicted Value | Interpretation |

| Absorption | ||

| GI Absorption | High | Likely well-absorbed from the gut. |

| BBB Permeability | No | Unlikely to cross the blood-brain barrier. |

| Distribution | ||

| Plasma Protein Binding | ~90% | High binding to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Toxicity | ||

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. |

| Ames Test | Non-mutagenic | Low risk of mutagenicity. |

Conclusion and Future Directions

This guide has provided a comprehensive overview of the key in silico techniques for modeling 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid. By following these self-validating protocols, researchers can gain valuable insights into the potential therapeutic applications of this compound. The integration of molecular docking, molecular dynamics simulations, and ADMET profiling creates a robust computational workflow that can significantly accelerate the drug discovery process.[1][10] Future work should focus on validating these in silico predictions through in vitro and in vivo experimental studies to further elucidate the pharmacological profile of this promising isoxazole derivative.

References

-

Worldwide Protein Data Bank: wwPDB. [Link]

-

RCSB PDB: Homepage. [Link]

-

How do you predict ADMET properties of drug candidates? - Aurlide. [Link]

-

Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. [Link]

-

Protein Data Bank: the single global archive for 3D macromolecular structure data | Nucleic Acids Research | Oxford Academic. [Link]

-

Predict ADMET Properties with Proprietary Data - Digital Chemistry. [Link]

-

A Beginner's Guide to Molecular Dynamics Simulations - Pars Silico. [Link]

-

ADMET Prediction - Protheragen. [Link]

-

ADMET prediction | Medicinal Chemistry Class Notes - Fiveable. [Link]

-

Protein Data Bank - Wikipedia. [Link]

-

Protein Data Bank - Proteopedia, life in 3D. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. [Link]

-

Small Molecule Docking - KBbox: Methods. [Link]

-

In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents - Ukaaz Publications. [Link]

-

A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering - LabXing. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]

-

Small molecule docking - Bonvin Lab. [Link]

-

13.2: How to Dock Your Own Drug - Chemistry LibreTexts. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. [Link]

-

An Introduction to Molecular Dynamics Simulations - Portal. [Link]

-

Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - NIH. [Link]

-

New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies - ResearchGate. [Link]

-

Molecular dynamics simulation for all - PMC - NIH. [Link]

-

Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega. [Link]

-

Introduction to Molecular Dynamics Simulation. [Link]

-

3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid - PubChem. [Link]

-

3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO4 | CID - PubChem. [Link]

-

3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid - PubChem. [Link]

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. [Link]

-

Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- | C16H13NO2 | CID - PubChem. [Link]

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. [Link]

-

5-Methoxy-1,3-benzoxazole-2-carboxylic acid | C9H7NO4 | CID 53408299 - PubChem. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. [Link]

-

In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC. [Link]

-

Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - ResearchGate. [Link]

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. digitalchemistry.ai [digitalchemistry.ai]

- 3. aurlide.fi [aurlide.fi]

- 4. chemimpex.com [chemimpex.com]

- 5. ijpca.org [ijpca.org]

- 6. espublisher.com [espublisher.com]

- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Beginner's Guide to Molecular Dynamics Simulations [parssilico.com]

- 9. ukaazpublications.com [ukaazpublications.com]

- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 14. rcsb.org [rcsb.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 17. Protein Data Bank - Proteopedia, life in 3D [proteopedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. KBbox: Methods [kbbox.h-its.org]

- 20. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 21. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]

- 22. portal.valencelabs.com [portal.valencelabs.com]

- 23. labxing.com [labxing.com]

- 24. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 25. fiveable.me [fiveable.me]

A Technical Guide to 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid: Commercial Availability, Synthesis, and Applications for the Research Scientist

This in-depth technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid (CAS No. 1373119-21-9). This document consolidates critical information regarding its commercial availability, outlines a robust synthetic protocol, discusses quality control considerations, and explores its potential applications as a versatile building block in modern drug discovery.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups, such as the carboxylic acid, make it a valuable component in the design of novel therapeutic agents.[3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1] The incorporation of the isoxazole scaffold can enhance a molecule's physicochemical properties, such as metabolic stability and target binding affinity, making it a cornerstone in the development of numerous FDA-approved drugs.[1][4]

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid belongs to this important class of compounds. Its structure, featuring a substituted aromatic ring appended to the isoxazole core and a carboxylic acid group, presents multiple opportunities for chemical modification. This makes it an attractive starting material for the synthesis of compound libraries aimed at identifying novel bioactive molecules.

Commercial Availability and Procurement Strategy

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid is readily available from a variety of commercial suppliers. It is typically sold as a white to off-white solid and is classified as a research chemical. When procuring this compound, researchers should prioritize suppliers that provide comprehensive analytical data and have a strong reputation for quality and reliability.

Table 1: Commercial Supplier Overview for 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid

| Supplier | Typical Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | 1g, 5g |

| Combi-Blocks | >97% | 250mg, 1g, 5g |

| Enamine | >95% | 1g, 5g, 10g |

| ABL Technology | >98% | 1g, 5g, 25g |

| Chem-Impex | ≥96% (HPLC) | 1g, 5g |

| BLD Pharm | Inquire | Inquire |

Note: Purity, availability, and pricing are subject to change. It is recommended to contact suppliers directly for the most current information.

Procurement and Quality Control Workflow

A systematic approach to procurement and quality control is essential to ensure the integrity of your research. The following workflow is recommended:

Caption: Recommended workflow for procurement and in-house quality control.

Synthesis of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid